Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate
Description
Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate (CAS: 1447961-55-8) is a nicotinic acid derivative featuring a formyl group at position 2 and a 2-methoxyphenyl substituent at position 6 of the pyridine ring. Its structure combines electron-withdrawing (formyl) and electron-donating (methoxyphenyl) groups, influencing its reactivity and physicochemical properties .
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-formyl-6-(2-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-14-6-4-3-5-10(14)12-8-7-11(15(18)20-2)13(9-17)16-12/h3-9H,1-2H3 |
InChI Key |
JSXPOGLFHXNTBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
In the laboratory, the preparation of Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate typically involves the use of boron reagents and palladium catalysts under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the formyl and methoxy groups, which can participate in different chemical transformations.
Oxidation: The formyl group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate has a wide range of applications in scientific research. It is used in the synthesis of various heterocyclic compounds, which are of interest due to their biological activities.
In addition to its use in medicinal chemistry, Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate is also employed in the development of new materials and agrochemicals. Its versatility and reactivity make it a valuable building block for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to the inhibition or activation of specific biochemical processes. The exact mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related nicotinate esters, focusing on substituent variations and their impacts:
Table 1: Structural Comparison of Nicotinate Derivatives
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound (ortho-substituted) introduces steric hindrance and electronic effects distinct from its para-substituted analogue (244139-12-6) .
- Functional Groups : Replacing the formyl group with methyl or nitro groups (e.g., compound 3c) alters electronic properties and reactivity. Nitro groups enhance electrophilicity, whereas formyl groups offer aldehyde-like reactivity for further derivatization .
- Halogen vs. Formyl : Chloro and trifluoromethyl groups (e.g., 1073129-57-3) increase lipophilicity and electron-withdrawing effects compared to the formyl group .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Physical State : Substituents like nitro groups (3c, 3g) often result in crystalline solids, while formyl-containing compounds may remain oils due to lower symmetry .
- Solubility : The formyl group in the target compound likely enhances polarity, improving solubility in polar aprotic solvents compared to halogenated analogues .
Key Observations :
- Yield Trends : Nitro-substituted derivatives (e.g., 3g) exhibit higher yields (87%) compared to methyl-substituted analogues (72%), possibly due to stabilized intermediates .
- Characterization: The target compound would require ¹H-NMR to confirm formyl proton resonance (~9-10 ppm) and NOESY for substituent orientation analysis .
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